molecular formula C7H15Cl B2503709 1-Chloro-2,3,3-trimethylbutane CAS No. 54677-13-3

1-Chloro-2,3,3-trimethylbutane

Cat. No.: B2503709
CAS No.: 54677-13-3
M. Wt: 134.65
InChI Key: ZUIGQNGRMZCADY-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated derivative of trimethylbutane and is known for its unique structural properties. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,3-trimethylbutane can be synthesized through the chlorination of 2,3,3-trimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 2,3,3-trimethylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure complete chlorination and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,3-trimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,3,3-trimethyl-1-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) are commonly used.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.

Major Products:

    Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: The major product is typically an alkene, such as 2,3,3-trimethyl-1-butene.

Scientific Research Applications

1-Chloro-2,3,3-trimethylbutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Chemical Engineering: The compound is studied for its reactivity and potential use in various chemical processes and industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-2,3,3-trimethylbutane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. For example, in nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.

Comparison with Similar Compounds

    2-Chloro-2,3,3-trimethylbutane: Another chlorinated derivative with similar reactivity but different structural properties.

    2,2,3-Trimethylbutane (Triptane): A non-chlorinated analog used as an anti-knock additive in aviation fuels.

    2,2,4-Trimethylpentane (Isooctane): A related compound used as a standard in octane rating for fuels.

Uniqueness: 1-Chloro-2,3,3-trimethylbutane is unique due to its specific chlorination pattern, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo both substitution and elimination reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-chloro-2,3,3-trimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIGQNGRMZCADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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